molecular formula C11H14INO2 B2533047 2-Iodo-N-isopropyl-5-methoxybenzamide CAS No. 1820802-04-7

2-Iodo-N-isopropyl-5-methoxybenzamide

Cat. No.: B2533047
CAS No.: 1820802-04-7
M. Wt: 319.142
InChI Key: GVEZXYQXMZPPPA-UHFFFAOYSA-N
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Description

2-Iodo-N-isopropyl-5-methoxybenzamide is a compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly noted for its role as a catalyst in various chemical reactions, especially in the oxidation of alcohols. Its structure consists of an iodine atom, an isopropyl group, and a methoxy group attached to a benzamide core, making it a versatile and reactive molecule .

Scientific Research Applications

2-Iodo-N-isopropyl-5-methoxybenzamide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 2-Iodo-N-isopropyl-5-methoxybenzamide typically involves the iodination of N-isopropyl-5-methoxybenzamide. One common method includes treating the precursor with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Iodo-N-isopropyl-5-methoxybenzamide is known to undergo several types of chemical reactions, including:

    Oxidation: It acts as a catalyst in the oxidation of alcohols to carbonyl compounds.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Reduction: Although less common, the compound can be reduced to form different products depending on the reducing agents and conditions used.

The major products formed from these reactions include benzophenones from alcohol oxidation and various substituted benzamides from substitution reactions .

Comparison with Similar Compounds

2-Iodo-N-isopropyl-5-methoxybenzamide can be compared with other hypervalent iodine compounds such as Dess–Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX). While DMP and IBX are well-known oxidants, they have certain drawbacks such as potential explosiveness and moisture sensitivity. In contrast, this compound offers higher stability and reactivity under milder conditions .

Similar Compounds

  • Dess–Martin periodinane (DMP)
  • 2-Iodoxybenzoic acid (IBX)
  • Other iodoxyarene derivatives

These comparisons highlight the unique advantages of this compound, particularly its efficiency and environmental friendliness in catalytic applications .

Properties

IUPAC Name

2-iodo-5-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-7(2)13-11(14)9-6-8(15-3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEZXYQXMZPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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